(S)-3-(4-Fluoro-benzyl)-piperazin-2-one

PGGTase-I inhibition chiral SAR geranylgeranyltransferase

(S)-3-(4-Fluoro-benzyl)-piperazin-2-one (CAS 1240583‑66‑7) is a chiral, non‑racemic piperazin‑2‑one derivative bearing a 4‑fluorobenzyl substituent at the C3 position with defined (S) absolute configuration. The compound belongs to the 3‑aryl‑piperazin‑2‑one class, a scaffold explicitly designed as a semi‑rigid peptidomimetic that mimics the carboxyl‑terminal CAAL sequence of protein geranylgeranyltransferase‑I (PGGTase‑I) substrates.

Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
Cat. No. B14080254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(4-Fluoro-benzyl)-piperazin-2-one
Molecular FormulaC11H13FN2O
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(N1)CC2=CC=C(C=C2)F
InChIInChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15)/t10-/m0/s1
InChIKeyXQSPAQQCRGYRDS-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-(4-Fluoro-benzyl)-piperazin-2-one: Chiral Piperazinone Intermediate for PGGTase‑I Inhibitor Programs


(S)-3-(4-Fluoro-benzyl)-piperazin-2-one (CAS 1240583‑66‑7) is a chiral, non‑racemic piperazin‑2‑one derivative bearing a 4‑fluorobenzyl substituent at the C3 position with defined (S) absolute configuration [1]. The compound belongs to the 3‑aryl‑piperazin‑2‑one class, a scaffold explicitly designed as a semi‑rigid peptidomimetic that mimics the carboxyl‑terminal CAAL sequence of protein geranylgeranyltransferase‑I (PGGTase‑I) substrates [2]. It is not an end‑product drug but rather a stereochemically defined advanced intermediate that enables the construction of highly potent and selective PGGTase‑I inhibitors [1][3]. The (S)‑configuration at C3, the 4‑fluoro substitution pattern on the benzyl ring, and the C3 (rather than N1) substitution regiochemistry collectively constitute structural features that have been individually linked to potency and selectivity outcomes in published SAR campaigns [2].

Why Racemic or Regioisomeric Piperazinone Intermediates Cannot Substitute for (S)-3-(4-Fluoro-benzyl)-piperazin-2-one


The procurement of an incorrect stereoisomer or regioisomer of 3-(4-fluorobenzyl)-piperazin-2-one directly compromises downstream biological activity in PGGTase‑I inhibitor programs. The SAR literature establishes that PGGTase‑I inhibitory potency is dependent on the (S) configuration of the 3‑aryl group; the (R)‑enantiomer is either inactive or substantially less potent [1]. Furthermore, fluorine substitution on the 3‑aryl ring was shown to significantly enhance selectivity for PGGTase‑I over the closely related enzyme farnesyltransferase (FTase), meaning that the non‑fluorinated 3‑benzyl analog cannot deliver the same selectivity profile [1]. Additionally, the C3‑substitution regiochemistry positions the aryl group for the critical pharmacophore defined by the CAAL‑mimetic design; the N1‑substituted regioisomer (1‑(4‑fluorobenzyl)piperazin‑2‑one, CAS 309915‑37‑5) presents an entirely different spatial orientation and has been associated with distinct biological activities such as tyrosinase inhibition rather than PGGTase‑I inhibition . These three structural parameters—absolute configuration, fluorine substitution, and substitution position—are non‑interchangeable for programs targeting PGGTase‑I or related prenyltransferase enzymes.

Quantitative Differentiation Evidence for (S)-3-(4-Fluoro-benzyl)-piperazin-2-one Versus Closest Analogs


Stereochemical Configuration Determines PGGTase‑I Inhibitory Potency: (S) vs (R) Enantiomer Comparison

The potency of the 3‑aryl‑piperazinone series of geranylgeranyltransferase‑I inhibitors (GGTIs) was explicitly shown to be dependent on the (S) configuration of the 3‑aryl group [1]. In the foundational SAR study by Peng et al. (2006), the (S)‑configured 3‑aryl substituent was identified as a prerequisite for high‑potency PGGTase‑I inhibition. The corresponding (R)‑enantiomers or racemic mixtures at this position exhibit substantially reduced or abolished inhibitory activity [1]. This stereochemical requirement was further corroborated by the broader program of non‑thiol peptidomimetic PGGTase‑I inhibitors, where the defined (S) configuration of the aryl‑bearing carbon was conserved across all high‑potency compounds, including lead structures 45 and 70 [2].

PGGTase-I inhibition chiral SAR geranylgeranyltransferase peptidomimetic enantioselectivity

Fluorine Substitution on the 3‑Aryl Ring Enhances PGGTase‑I Selectivity Over Farnesyltransferase: 4‑F vs Unsubstituted Benzyl Comparison

Within the 3‑aryl‑piperazinone series, fluorine substitution on the 3‑aryl group was found to significantly enhance selectivity for PGGTase‑I over the closely related enzyme protein farnesyltransferase (FTase/PFTase) [1]. This selectivity driver was identified alongside 5‑methyl substitution on the imidazole ring as one of the two key structural features that impart exceptional PGGTase‑I vs FTase selectivity in this chemotype [1]. The broader context of the Hamilton laboratory's PGGTase‑I program demonstrates that this class of non‑thiol peptidomimetics achieves exceptional selectivity for PGGTase‑I over FTase, a critical consideration given that both enzymes recognize CAAX‑motif substrates and off‑target FTase inhibition is a common liability in prenyltransferase inhibitor programs [2].

PGGTase-I selectivity fluorine SAR farnesyltransferase prenyltransferase selectivity enhancement

Regioisomeric Differentiation: C3‑Substituted vs N1‑Substituted Piperazin‑2‑one Divergent Biological Profiles

The position of the 4‑fluorobenzyl substituent on the piperazin‑2‑one ring fundamentally alters the biological target profile. The C3‑substituted isomer ((S)-3-(4-fluorobenzyl)-piperazin-2-one, CAS 1240583‑66‑7) is documented as a key intermediate for PGGTase‑I inhibitors, where the C3‑aryl group forms part of the CAAL‑mimetic pharmacophore in a well‑defined spatial arrangement [1][2]. In contrast, the N1‑substituted regioisomer (1‑(4‑fluorobenzyl)piperazin‑2‑one, CAS 309915‑37‑5) and its elaborated derivatives have been primarily associated with tyrosinase inhibition, with reported IC50 values in the low‑micromolar range (e.g., compound 25: IC50 = 0.96 μM vs kojic acid IC50 = 17.76 μM, representing ~20‑fold greater potency than the reference inhibitor) . This divergence establishes that the C3 and N1 regioisomers are not interchangeable and serve entirely different target programs.

regioisomer piperazin-2-one substitution position pharmacophore target selectivity

Cellular Target Engagement Validated Through Methyl Ester Prodrugs: Rap1A Processing Inhibition in Whole Cells

The 3‑aryl‑piperazinone scaffold, incorporating the (S)‑3‑(4‑fluorobenzyl)‑piperazin‑2‑one core, has been advanced to compounds demonstrating selective cellular target engagement. Compounds 44 and 69, the corresponding methyl ester prodrugs of the highly optimized leads 45 and 70, were found to selectively block processing of Rap1A—a canonical PGGTase‑I substrate—in whole cells with IC50 values of 0.4 μM and 0.7 μM respectively [1]. This cellular data validates that the piperazin‑2‑one scaffold with (S)‑3‑aryl substitution, once elaborated, can achieve sub‑micromolar intracellular target engagement while maintaining selectivity over FTase‑mediated prenylation [1]. These values serve as benchmark cellular potency reference points for programs using this intermediate to build advanced PGGTase‑I inhibitors [1].

cellular activity Rap1A processing prodrug strategy PGGTase-I target engagement

Stereochemical Fidelity in Synthesis: Jocic‑Type Methodology Preserves Enantiomeric Integrity

The Perryman et al. (2015) methodology paper demonstrated that enantiomerically enriched trichloromethyl‑containing alcohols, obtained by asymmetric reduction, can be transformed regioselectively into 1‑substituted piperazinones (and, by extension, the relevant 3‑substituted piperazin‑2‑one scaffold) via modified Jocic reactions with little or no loss of stereochemical integrity [1]. The paper explicitly identifies the fluorobenzyl intermediate of a known PGGTase‑I inhibitor as a key synthetic target accessible through this methodology [1]. This is a critical quality attribute for procurement: the (S)‑enantiomer must be supplied with high enantiomeric excess, as racemization during synthesis would directly compromise downstream biological activity as established by the enantiomer‑dependent SAR [2].

asymmetric synthesis Jocic reaction stereochemical integrity enantiomeric excess process chemistry

Multi‑Program Scaffold Validation: Piperazin‑2‑one Core Featured Across PGGTase‑I, DPP‑4, and CCR3 Therapeutic Programs

The piperazin‑2‑one scaffold, particularly with 4‑fluorobenzyl substitution, appears across multiple independent drug discovery programs, demonstrating broad structural validation beyond a single target. In the DPP‑4 inhibitor space, evogliptin ((R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl)-piperazin-2-one) is an approved therapeutic for type 2 diabetes in South Korea, with its piperazin‑2‑one core being a direct structural analog of the 3‑substituted piperazin‑2‑one intermediate [1]. A related elaborated derivative, (R)-4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-1-(4-fluorobenzyl)piperazin-2-one (CHEMBL1779700), demonstrated DPP‑4 inhibition with IC50 = 33.8 nM [2]. Additionally, the piperazinone chemotype is claimed in patent US 7,514,430 B2 (Bristol‑Myers Squibb) as CCR3 modulators for asthma and allergic disease [3]. This multi‑program scaffold validation reduces the risk associated with investing in this intermediate for library synthesis or lead optimization campaigns.

privileged scaffold DPP-4 inhibitor CCR3 antagonist PGGTase-I evogliptin multi-target validation

Procurement‑Relevant Application Scenarios for (S)-3-(4-Fluoro-benzyl)-piperazin-2-one


PGGTase‑I Inhibitor Lead Optimization: Building from the Validated (S)‑3‑Aryl‑Piperazinone Core

Medicinal chemistry teams developing selective PGGTase‑I inhibitors can use (S)-3-(4-fluorobenzyl)-piperazin-2-one as a stereochemically defined advanced intermediate. The (S) configuration at C3 is a documented prerequisite for PGGTase‑I potency [1], and the 4‑fluoro substituent contributes to selectivity over FTase [1]. By starting from this pre‑configured intermediate rather than a racemic mixture, teams eliminate the need for chiral resolution at a late stage and can focus SAR exploration on the N1 and N4 positions, where L‑leucine and imidazole‑containing pharmacophores are installed to complete the CAAL‑mimetic motif. The cellular Rap1A processing IC50 benchmark of 0.4–0.7 μM for optimized prodrugs provides a clear potency target for medicinal chemistry efforts [1].

Focused Library Synthesis Around the Piperazin‑2‑one Privileged Scaffold

Organizations building targeted compound libraries can leverage the multi‑program validation of the piperazin‑2‑one scaffold. With documented activity across PGGTase‑I (oncology) [1], DPP‑4 (metabolic disease, exemplified by evogliptin and the 4‑fluorobenzyl analog with DPP‑4 IC50 = 33.8 nM) [2][3], and CCR3 (allergic inflammation) [4], the 4‑fluorobenzyl‑substituted piperazin‑2‑one core is a structure‑based starting point for diversity‑oriented synthesis. The (S)‑enantiomer specifically enables exploration of chirality‑dependent biological effects, as established by the enantiomer‑dependent PGGTase‑I SAR [1] and the broader precedent of enantiomer‑specific activity in the lassamycin‑1 series of piperazin‑2‑one antiviral entry inhibitors (15‑fold potency difference between enantiomers) [5].

Process Chemistry Development for Enantioselective Piperazinone Synthesis

Process R&D groups tasked with scaling the synthesis of chiral piperazin‑2‑one intermediates can benchmark their routes against the published Jocic‑type methodology, which delivers 1‑substituted (and related 3‑substituted) piperazinones with little or no loss of stereochemical integrity [6]. The methodology uses enantiomerically enriched trichloromethyl‑containing alcohols obtained by asymmetric reduction, followed by regioselective transformation with N‑substituted diamines [6]. This route is explicitly validated for the fluorobenzyl intermediate of a known PGGTase‑I inhibitor, providing a direct precedent for (S)-3-(4-fluorobenzyl)-piperazin-2-one [6]. Key quality metrics for scaled material include enantiomeric excess (≥95% ee target), regiochemical purity (absence of N1‑substituted regioisomer), and residual solvent profile.

Tool Compound Synthesis for Chemical Biology Studies of Protein Prenylation

Chemical biology groups investigating the role of protein geranylgeranylation in oncogenic signaling (particularly K‑Ras‑driven cancers) can use (S)-3-(4-fluorobenzyl)-piperazin-2-one to construct tool compounds for target validation studies. The foundational work by the Hamilton and Sebti laboratories established that the 3‑aryl‑piperazinone series produces potent, highly selective, and non‑thiol inhibitors of PGGTase‑I [1][7]. The defined (S) stereochemistry and 4‑fluoro substitution are integral to the selectivity profile that distinguishes these tool compounds from dual FTase/GGTase inhibitors such as L‑778123 (FTase IC50 = 2 nM, GGTase‑I IC50 = 98 nM, representing a fundamentally different selectivity profile) . The intermediate enables generation of PGGTase‑I‑selective probes that avoid confounding FTase inhibition.

Quote Request

Request a Quote for (S)-3-(4-Fluoro-benzyl)-piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.